6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine
CAS No.: 1180133-65-6
Cat. No.: VC2669527
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1180133-65-6 |
|---|---|
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 6-(oxan-4-yloxy)pyridin-3-amine |
| Standard InChI | InChI=1S/C10H14N2O2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6,11H2 |
| Standard InChI Key | MZUAJFYPTQYCAB-UHFFFAOYSA-N |
| SMILES | C1COCCC1OC2=NC=C(C=C2)N |
| Canonical SMILES | C1COCCC1OC2=NC=C(C=C2)N |
Introduction
Structural Characteristics and Chemical Properties
6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine is characterized by its distinctive molecular structure, featuring a pyridine ring with an amine group at the 3-position and a tetrahydro-2H-pyran-4-yloxy group at the 6-position. This specific arrangement of functional groups contributes to the compound's chemical reactivity and biological potential. The compound has a molecular formula of C10H14N2O2 and a molecular weight of 194.2 g/mol. The presence of both amine and ether functionalities provides opportunities for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Basic Identification Data
The comprehensive identification parameters for 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine are summarized in the following table:
| Parameter | Information |
|---|---|
| Common Name | 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine |
| IUPAC Name | 6-(oxan-4-yloxy)pyridin-3-amine |
| CAS Number | 1180133-65-6 |
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| InChI | InChI=1S/C10H14N2O2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6,11H2 |
| InChI Key | MZUAJFYPTQYCAB-UHFFFAOYSA-N |
| SMILES | C1COCCC1OC2=NC=C(C=C2)N |
Structural Features
The compound exhibits several key structural features that contribute to its chemical behavior:
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The pyridine ring serves as the core structure, providing basic properties due to the nitrogen atom.
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The amine group at the 3-position introduces nucleophilic character and hydrogen bonding capabilities.
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The tetrahydro-2H-pyran-4-yloxy substituent at the 6-position adds steric bulk and potentially affects the compound's lipophilicity and solubility.
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The oxygen linkage between the pyridine and tetrahydropyran moieties creates a flexible joint that may influence the three-dimensional conformation of the molecule.
These structural elements collectively determine the compound's reactivity patterns, binding affinity to biological targets, and physicochemical properties that are relevant to its applications in research and development settings.
Synthesis Methodologies
The synthesis of 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine typically involves multi-step organic reactions. While specific synthetic routes may vary depending on the starting materials and desired scale, several general approaches have been documented in the literature.
General Synthetic Approaches
The synthesis of this compound generally involves the following key steps:
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Formation of the appropriately substituted pyridine ring, which can be accomplished through various cyclization methods, including adaptations of the Hantzsch pyridine synthesis.
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Introduction of the tetrahydropyran moiety via etherification reactions, typically by reacting a suitable pyridine precursor with a tetrahydropyran derivative under basic conditions.
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Functionalization of the pyridine ring to incorporate the amine group at the 3-position, which may involve nitration followed by reduction, or other amino-introduction strategies.
Reaction Conditions and Considerations
The synthetic process requires careful control of reaction conditions, including temperature, solvent selection, and catalyst systems. The etherification step, in particular, often requires optimization to achieve high yields and selectivity. Industrial production methods may incorporate additional refinements, such as the use of specialized catalysts or continuous flow processes, to enhance efficiency and product purity.
Chemical Reactivity Patterns
6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine demonstrates reactivity patterns that are characteristic of its constituent functional groups. Understanding these patterns is essential for predicting the compound's behavior in various chemical transformations and biological systems.
Reactions Involving the Amine Group
The primary amine at the 3-position can participate in numerous reactions, including:
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Acylation and alkylation reactions, leading to amide and secondary amine derivatives, respectively.
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Diazotization reactions, which can be followed by various transformations, such as Sandmeyer-type reactions to introduce halogens or other functional groups.
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Reductive amination with aldehydes or ketones to form secondary amines.
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Coupling reactions with activated carboxylic acids or their derivatives to form amides.
Reactions Involving the Pyridine Ring
The pyridine scaffold can undergo various transformations, such as:
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Electrophilic substitution reactions, albeit with reduced reactivity compared to benzene due to the electron-withdrawing effect of the ring nitrogen.
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Nucleophilic aromatic substitution, particularly at positions ortho or para to the ring nitrogen.
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Metallation reactions, typically directed by the amine group or other substituents, enabling regioselective functionalization.
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Oxidation of the pyridine nitrogen to form N-oxides, which can then undergo further transformations.
Modifications of the Tetrahydropyran Moiety
The tetrahydropyran group can also be subjected to various transformations, including:
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Ring-opening reactions under acidic conditions.
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Oxidation of the tetrahydropyran ring to introduce additional functional groups.
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Substitution reactions at the tetrahydropyran carbon atoms, typically requiring activation.
These diverse reactivity patterns make 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine a versatile intermediate in the synthesis of more complex structures with potential biological activities.
Biological Activities and Research Findings
Research has revealed several promising biological activities associated with 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine and its derivatives. These findings suggest potential therapeutic applications across multiple disease areas.
Enzyme Inhibition Properties
6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine has been studied for its ability to inhibit specific enzymes implicated in various disease processes. Though the specific mechanisms are still being elucidated, the compound's structure allows it to interact with enzyme binding sites, potentially disrupting catalytic activity or substrate recognition.
Neuroprotective Effects
Derivatives of this compound have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases. Research has focused on the ability of these compounds to enhance cell viability in the presence of neurotoxic agents, suggesting neuroprotective mechanisms that could be valuable in conditions such as Alzheimer's disease or Parkinson's disease.
Anti-fibrotic Activity
Recent studies have identified the compound's potential as an autotaxin inhibitor. Autotaxin is implicated in pulmonary fibrosis, and compounds that inhibit its activity could provide new treatment approaches for this progressive lung disease. Research has demonstrated that derivatives of 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine can reduce collagen deposition in mouse models of pulmonary fibrosis, with favorable pharmacokinetic properties and low toxicity profiles.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine and its analogs have provided valuable insights into the molecular features that contribute to biological activity. These studies are crucial for guiding the rational design of more potent and selective compounds with enhanced therapeutic potential.
Key Structural Elements Affecting Activity
Several structural features have been identified as important determinants of biological activity:
Modifications and Their Effects
Various modifications of the parent compound have been explored to enhance activity and improve pharmacokinetic properties:
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Introduction of additional substituents on the pyridine ring, such as methoxy groups, as seen in the related compound 4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine (CAS: 1951451-56-1) .
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Replacement of the tetrahydropyran ring with other cyclic ethers or heterocycles.
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Functionalization of the amine group to form secondary or tertiary amines, or amides.
Comparison with Related Compounds
A comparison between 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine and its methoxy derivative (4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine) reveals interesting differences in properties and activities:
| Property | 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine | 4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine |
|---|---|---|
| Molecular Formula | C10H14N2O2 | C11H16N2O3 |
| Molecular Weight | 194.23 g/mol | 224.26 g/mol |
| CAS Number | 1180133-65-6 | 1951451-56-1 |
| Electronic Properties | Less electron-rich pyridine ring | More electron-rich pyridine ring due to methoxy group |
| Lipophilicity | Lower | Higher due to additional methoxy group |
| Hydrogen Bonding | Fewer H-bond acceptors | Additional H-bond acceptor (methoxy oxygen) |
Synthetic Applications
6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its versatile structure allows for selective functionalization at multiple positions, enabling the creation of diverse chemical libraries for biological screening.
Role in Medicinal Chemistry
In medicinal chemistry, this compound has been utilized as a building block for the synthesis of more complex bioactive molecules. Examples include:
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Development of selective kinase inhibitors, where the compound provides a scaffold for the introduction of additional pharmacophores.
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Synthesis of receptor modulators, leveraging the compound's ability to engage in multiple types of molecular interactions.
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Creation of enzyme inhibitors with improved selectivity profiles, taking advantage of the compound's distinct three-dimensional structure.
Applications in Total Synthesis
Beyond medicinal chemistry, 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine has found applications in the total synthesis of natural products and other complex molecules. Its well-defined substitution pattern provides strategic advantages in constructing intricate molecular architectures.
Future Research Directions
The ongoing investigation of 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine and its derivatives presents several promising avenues for future research. These directions span from fundamental chemical investigations to applied therapeutic development.
Chemical Optimization Strategies
Future chemical research may focus on:
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Developing more efficient synthetic routes to access the compound and its derivatives at scale.
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Exploring new methodologies for selective functionalization of the core structure.
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Creating novel hybrid molecules that combine the 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine scaffold with other pharmacologically relevant structures.
Biological Target Identification
Further biological studies are needed to:
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Identify the specific protein targets with which the compound and its derivatives interact.
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Elucidate the molecular mechanisms underlying observed biological effects.
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Develop more selective compounds based on detailed understanding of target binding modes.
Translational Research Opportunities
Translational research opportunities include:
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Further development of promising derivatives for specific disease indications, particularly in oncology, neurology, and fibrosis.
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Investigation of combination therapies that may enhance the efficacy of compounds based on this scaffold.
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Exploration of alternative delivery methods to optimize therapeutic outcomes.
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